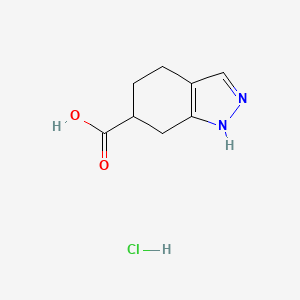

4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry and Drug Development

The research into indazole derivatives, including 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid; hydrochloride, has highlighted their significance in medicinal chemistry. Indazoles are heterocyclic moieties that possess a wide range of biological activities, sparking interest in the development of novel therapeutic agents based on these structures. Derivatives of indazoles have shown promising anticancer and anti-inflammatory activities, alongside potential applications in treating disorders involving protein kinases and neurodegeneration. The breadth of therapeutic applications underlines the pharmacological importance of the indazole scaffold, forming the basis of compounds with significant therapeutic value (Denya, Malan, & Joubert, 2018).

Environmental Science and Pollution Treatment

The use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants presents an innovative approach to environmental remediation. Certain compounds, including those related to the indazole scaffold, have been explored for their ability to act as redox mediators, enhancing the degradation efficiency of recalcitrant pollutants in wastewater. This method points toward sustainable strategies for managing pollution and mitigating environmental damage (Husain & Husain, 2007).

Materials Science and Corrosion Inhibition

In materials science, the study of organic acids, including carboxylic acids similar to 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid; hydrochloride, has provided insights into corrosion inhibition mechanisms. Organic acids have been evaluated for their effectiveness in protecting metals from corrosion in acidic environments, offering economic and less toxic alternatives to traditional corrosion inhibitors. This research has implications for various industrial applications, including metal processing and preservation (Goyal, Kumar, Bahadur, Verma, & Ebenso, 2018).

Safety and Hazards

The safety information for “4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid;hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

Indazole compounds, which this molecule belongs to, have been known to interact with a variety of biological targets .

Mode of Action

Indazole compounds are known for their wide variety of biological properties . The interaction of this compound with its targets could lead to changes in cellular processes, but the specifics would depend on the exact nature of the target.

Biochemical Pathways

Indazole compounds have been associated with a range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Given the wide range of biological activities associated with indazole compounds , it is likely that the effects would be diverse and depend on the specific targets and pathways involved.

生化学分析

Biochemical Properties

The indazole moiety, including 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid;hydrochloride, has been found to interact with various enzymes, proteins, and other biomolecules . For instance, certain indazole derivatives have been identified as potent and selective inhibitors of ROCK1, a protein kinase involved in various cellular processes .

Cellular Effects

This compound can influence cell function in several ways. For example, some indazole derivatives have demonstrated anti-inflammatory activity, suggesting potential effects on cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Some indazole derivatives have shown hypotensive and hypoglycemic activities in rats .

特性

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c11-8(12)5-1-2-6-4-9-10-7(6)3-5;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUSUSIPJPINOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)NN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2505217.png)

![Benzo[d]thiazol-6-yl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505220.png)

![N-(2-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2505224.png)

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2505228.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2505229.png)

![N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2505233.png)